molecular formula C16H19NO3S B085521 N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide CAS No. 5483-22-7

N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide

Cat. No. B085521
CAS RN: 5483-22-7
M. Wt: 305.4 g/mol
InChI Key: BLXBVIFEGDKVLQ-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide, also known as MPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPB is a sulfonamide derivative that has been synthesized and studied extensively for its unique properties.

Scientific Research Applications

N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a tool for studying the role of carbonic anhydrase enzymes in biological systems. N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in regulating pH balance in the body. This inhibition can be used to study the effects of altered pH on various biological processes.
N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide has also been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide has been studied for its potential use in the treatment of glaucoma, as it has been shown to reduce intraocular pressure.

Mechanism Of Action

The mechanism of action of N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in regulating pH balance in the body by catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting the activity of carbonic anhydrase enzymes, N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide disrupts this process, leading to alterations in pH balance.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide are primarily related to its inhibition of carbonic anhydrase enzymes. This inhibition can lead to alterations in pH balance in the body, which can have a range of effects on various biological processes. Additionally, N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide has been shown to have anti-inflammatory and anti-cancer properties, which may be related to its ability to inhibit carbonic anhydrase enzymes.

Advantages And Limitations For Lab Experiments

One of the primary advantages of N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide for lab experiments is its ability to selectively inhibit carbonic anhydrase enzymes. This allows researchers to study the effects of altered pH on various biological processes. Additionally, N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide has been shown to have low toxicity, making it a safe and reliable tool for scientific research.
One of the limitations of N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide for lab experiments is its limited solubility in aqueous solvents. This can make it difficult to work with in certain experimental setups. Additionally, N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide has a relatively short half-life, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide. One area of interest is the development of new drugs based on the structure of N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new therapies.
Another area of interest is the study of the effects of altered pH on various biological processes. N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide can be used as a tool to study the role of carbonic anhydrase enzymes in pH regulation and its effects on various biological processes.
Finally, the development of new methods for synthesizing N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide and its derivatives could lead to new applications and potential therapeutic agents.

Synthesis Methods

The synthesis of N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide involves the reaction of 2-methoxyaniline with 4-(propan-2-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide as a white solid. The purity of N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide can be increased by recrystallization from a suitable solvent.

properties

CAS RN

5483-22-7

Product Name

N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H19NO3S/c1-12(2)13-8-10-14(11-9-13)21(18,19)17-15-6-4-5-7-16(15)20-3/h4-12,17H,1-3H3

InChI Key

BLXBVIFEGDKVLQ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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